N-Butanoyl-DL-homoserine lactone

Catalog No.
S3327615
CAS No.
M.F
C8H13NO3
M. Wt
171.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Butanoyl-DL-homoserine lactone

Product Name

N-Butanoyl-DL-homoserine lactone

IUPAC Name

N-(2-oxooxolan-3-yl)butanamide

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)

InChI Key

VFFNZZXXTGXBOG-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1CCOC1=O

Synonyms

BHL-serine, C(4)-HSL, C4-HSL, N-butanoyl-L-homoserine lactone, N-butyryl-L-homoserine lactone, N-butyrylhomoserine lactone

Canonical SMILES

CCCC(=O)NC1CCOC1=O

The exact mass of the compound N-Butyrylhomoserine lactone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty amides [FA08] -> Fatty acyl homoserine lactones [FA0803]. However, this does not mean our product can be used or applied in the same or a similar way.

N-Butanoyl-DL-homoserine lactone, also known as C4-HSL, is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules critical to bacterial quorum sensing (QS). As a short-chain AHL, it plays a pivotal role in regulating gene expression for a variety of processes in specific Gram-negative bacteria, including biofilm formation and virulence factor production. Its four-carbon acyl chain length is a primary determinant of its biological specificity, dictating its interaction with cognate LuxR-type transcriptional regulators, such as RhlR in *Pseudomonas aeruginosa*.

Substituting N-Butanoyl-DL-homoserine lactone (C4-HSL) with other AHLs, such as N-Hexanoyl-L-homoserine lactone (C6-HSL) or N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), is inadvisable for targeted research due to the high specificity of bacterial quorum sensing receptors. The length and modification of the acyl side chain are critical determinants for binding to and activating specific LuxR-type receptors. Using a longer-chain or modified AHL in a system that endogenously uses C4-HSL, like the RhlR/RhlI system in *P. aeruginosa*, can lead to significantly reduced or no activation of target genes. In some biological systems, using short-chain AHLs like C4-HSL can even inhibit processes that are induced by long-chain AHLs, demonstrating that these molecules are not interchangeable and can have opposing effects.

Critical Role in Biofilm Formation: C4-HSL vs. 3-oxo-C12-HSL in Pseudomonas aeruginosa

In studies of *Pseudomonas aeruginosa* biofilm formation, the specific role of C4-HSL is distinct and non-redundant. A *rhlI* mutant, deficient in C4-HSL production, produced 70% less biofilm compared to the wild-type strain. In contrast, a *lasI* mutant, deficient in the long-chain signal 3-oxo-C12-HSL, produced biofilm amounts similar to the wild-type. Crucially, biofilm formation in the C4-HSL deficient mutant could be restored by the addition of exogenous C4-HSL, demonstrating its direct and essential role.

Evidence DimensionBiofilm formation (% of wild-type)
Target Compound DataAddition of C4-HSL restores biofilm formation in a C4-HSL deficient mutant.
Comparator Or BaselinerhlI mutant (C4-HSL deficient): 30% of wild-type biofilm. lasI mutant (3-oxo-C12-HSL deficient): ~100% of wild-type biofilm.
Quantified DifferenceA 70% reduction in biofilm is specifically linked to the absence of C4-HSL, not 3-oxo-C12-HSL.
ConditionsStatic biofilm model using isogenic mutants of *P. aeruginosa* strain PT5, quantified by Crystal Violet staining.

For researchers studying biofilm development or screening anti-biofilm agents, this evidence confirms that C4-HSL is an essential and specific signaling molecule, not just an interchangeable component of the QS system.

Selective Inhibition of Violacein Production: Short-Chain vs. Long-Chain AHLs

In the AHL-deficient mutant of *Chromobacterium violaceum* (strain VIR07), different classes of AHLs produce opposing effects on the production of the pigment violacein. While long-chain AHLs (C10–C16) induced violacein production, the addition of short-chain AHLs, including C4-HSL and C6-HSL (C4-C8), actively inhibited its production. This demonstrates a clear functional divergence based on acyl chain length within the same biological system.

Evidence DimensionViolacein Production Response
Target Compound DataInhibits production
Comparator Or BaselineLong-chain AHLs (C10-C16): Induces production
Quantified DifferenceQualitatively opposite biological outcomes (Inhibition vs. Induction).
ConditionsAssay using *C. violaceum* AHL-deficient mutant strain VIR07.

This makes C4-HSL a specific tool for studying antagonistic or competitive interactions in QS circuits, rather than just being a generic activator, a critical distinction for screening and mechanism-of-action studies.

Handling & Solubility: Suitability for Aqueous Systems

As a short-chain AHL, N-Butanoyl-homoserine lactone possesses greater hydrophilicity compared to long-chain analogs like C12 or C18-HSLs. This property allows for direct dissolution in aqueous buffers such as PBS (pH 7.2) to a concentration of approximately 10 mg/mL. While organic solvents like DMSO can be used, the ability to prepare organic solvent-free aqueous stock solutions is a significant handling advantage for many biological assays where solvents could be confounding. It is recommended to avoid primary alcohols like ethanol as solvents, as they have been shown to open the lactone ring.

Evidence DimensionAqueous Solubility (PBS, pH 7.2)
Target Compound Data~10 mg/mL
Comparator Or BaselineLonger-chain AHLs (e.g., C12, C14, C18) are significantly more hydrophobic and require organic solvents for stock solutions.
Quantified DifferenceQualitative and quantitative difference in solvent requirements for biological experiments.
ConditionsStandard laboratory buffers (PBS, pH 7.2).

For applications requiring direct addition to aqueous media or sensitive cell cultures, the superior water solubility of C4-HSL simplifies experimental setup and eliminates potential artifacts from organic solvents, streamlining workflows.

Specific Induction of the Rhl Quorum Sensing System

Ideal for specifically activating the RhlR/RhlI pathway in *Pseudomonas aeruginosa* and other bacteria that utilize C4-HSL. The evidence showing its critical and non-redundant role in biofilm maturation makes it the correct choice for studying Rhl-dependent gene expression without strongly activating parallel systems like LasR.

Probing Competitive Binding and Inhibition in QS Systems

This compound is well-suited for investigating QS antagonism. As demonstrated in *C. violaceum*, C4-HSL can inhibit biological effects that are induced by long-chain AHLs, making it a valuable tool for dissecting the specificity and competitive dynamics of LuxR-type receptors.

Development of Aqueous-Based Bioassays and Biosensors

The compound's relatively high water solubility facilitates the creation of standards and controls in aqueous media. This is particularly useful for developing whole-cell biosensors or performing in vitro assays where the presence of organic solvents could interfere with results or cell viability.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

171.08954328 g/mol

Monoisotopic Mass

171.08954328 g/mol

Heavy Atom Count

12

Sequence

X

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> Fatty acyl homoserine lactones [FA0803]

Dates

Last modified: 08-19-2023

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